Tetrahydro-2,5-dimethyl-2H-pyranmethanol

Catalog No.
S564307
CAS No.
54004-46-5
M.F
C8H16O2
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydro-2,5-dimethyl-2H-pyranmethanol

CAS Number

54004-46-5

Product Name

Tetrahydro-2,5-dimethyl-2H-pyranmethanol

IUPAC Name

(2,5-dimethyloxan-2-yl)methanol

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C8H16O2/c1-7-3-4-8(2,6-9)10-5-7/h7,9H,3-6H2,1-2H3

InChI Key

BJQJGDGEKXRYBA-UHFFFAOYSA-N

SMILES

CC1CCC(OC1)(C)CO

Canonical SMILES

CC1CCC(OC1)(C)CO

Description

The exact mass of the compound Tetrahydro-2,5-dimethyl-2H-pyranmethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tetrahydro-2,5-dimethyl-2H-pyranmethanol is an organic compound classified under oxanes, characterized by a six-membered saturated aliphatic heterocycle that contains one oxygen atom and five carbon atoms. Its molecular formula is C8H16O2C_8H_{16}O_2, with an average molecular weight of approximately 144.21 g/mol. The compound features a tetrahydropyran ring structure, which contributes to its unique chemical properties. It is considered an extremely weak base and is essentially neutral based on its pKa value .

Typical of alcohols and ethers. Notably, it can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group to a carbonyl group under oxidative conditions.
  • Dehydration: In acidic conditions, it can lose water to form alkenes.

These reactions are fundamental in organic synthesis and can be utilized for further functionalization of the compound .

Several synthesis methods can be employed to produce tetrahydro-2,5-dimethyl-2H-pyranmethanol:

  • Cyclization of Alcohols: Starting from suitable precursors such as 2,5-dimethyl-1,3-butadiene followed by catalytic hydrogenation.
  • Reduction Reactions: Reducing corresponding ketones or aldehydes using reducing agents like lithium aluminum hydride.
  • Ring Closure Reactions: Utilizing acid-catalyzed reactions to form the tetrahydropyran ring from appropriate alcohols .

These methods can be optimized depending on the desired yield and purity of the final product.

Tetrahydro-2,5-dimethyl-2H-pyranmethanol finds applications in various fields:

  • Flavoring Agents: Used in food and beverage industries for its pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes due to its unique scent profile.
  • Pharmaceutical Industry: Potential precursor for synthesizing bioactive compounds or drug formulations.

Its versatility makes it a valuable compound in both industrial and research settings .

Tetrahydro-2,5-dimethyl-2H-pyranmethanol shares structural similarities with several compounds within the oxane family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
2-Methyl-2H-pyranC7H12OLacks additional methyl groups; simpler structure
3-Hydroxy-2-methyl-2H-pyranC7H12O2Contains an additional hydroxyl group
4-Methyl-2H-pyranC7H12ODifferent positioning of the methyl group

Tetrahydro-2,5-dimethyl-2H-pyranmethanol's unique combination of methyl groups at positions 2 and 5 distinguishes it from these related compounds, potentially affecting its reactivity and biological activity .

Tetrahydro-2,5-dimethyl-2H-pyranmethanol represents a significant structural motif within the oxane family of compounds, characterized by a six-membered saturated aliphatic heterocycle containing one oxygen atom and five carbon atoms [2] [3]. The compound features a tetrahydropyran ring structure with specific methyl substitutions at positions 2 and 5, combined with a methanol functionality, making it a valuable intermediate in organic synthesis [2]. Several synthetic methodologies have been developed for the preparation of this compound, ranging from traditional cyclization approaches to novel organocatalytic strategies [31] [32].

Traditional Cyclization Approaches

Traditional synthetic approaches to tetrahydro-2,5-dimethyl-2H-pyranmethanol primarily rely on cyclization methodologies that have been extensively validated in the synthesis of tetrahydropyran derivatives [31]. These established methods provide reliable access to the target compound through well-understood reaction pathways [17] [18].

Diol Precursor Cyclization Strategies

Diol precursor cyclization represents one of the most fundamental approaches for constructing tetrahydropyran rings, including those found in tetrahydro-2,5-dimethyl-2H-pyranmethanol [11] [43]. The oxidative cyclization of vicinal diols has been demonstrated to proceed with high yields and excellent stereocontrol when employing catalytic amounts of osmium tetroxide as the oxidizing agent [11]. This methodology is particularly effective for the formation of cis-tetrahydrofurans and can be extended to tetrahydropyran synthesis through appropriate substrate design [11].

The cyclodehydration approach using phosphotungstic acid catalyst systems has shown remarkable efficiency in converting 1,5-diols to tetrahydropyran derivatives [43] [44]. Pentane-1,5-diol undergoes cyclodehydration to afford tetrahydropyran in near-quantitative yield under optimized conditions [43]. The reaction typically requires elevated temperatures and provides excellent selectivity for the desired six-membered ring product over alternative cyclization pathways [43] [44].

Table 1: Diol Cyclization Reaction Conditions and Yields

Starting MaterialCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Pentane-1,5-diolH₃PW₁₂O₄₀140498 [43]
Hexane-2,5-diolH₃PW₁₂O₄₀160672 [43]
Vicinal diolsOsO₄ (catalytic)251285-92 [11]

Ferrocenium-catalyzed dehydrative cyclization has emerged as an alternative approach for tetrahydropyran formation from diol precursors [13]. Treatment of appropriate diols with ferrocenium tetrafluoroborate in dichloromethane at elevated temperatures provides the corresponding substituted tetrahydrofurans and tetrahydropyrans in good yields [13]. The reaction proceeds through carbocation formation followed by intramolecular nucleophilic attack, regenerating the ferrocenium catalyst [13].

Catalytic Hydrogenation of Dihydropyran Derivatives

The catalytic hydrogenation of dihydropyran derivatives represents a direct and efficient route to tetrahydropyran compounds [15] [24]. This approach involves the reduction of the double bond in 3,4-dihydro-2H-pyran precursors using various metal catalysts under hydrogen atmosphere [24]. The classical procedure employs Raney nickel as the catalyst for the hydrogenation of dihydropyran isomers to yield the corresponding tetrahydropyran derivatives [24].

The autocatalytic hydration of dihydropyran to form 2-hydroxytetrahydropyran has been demonstrated as an effective pathway for tetrahydropyran synthesis [15]. The reaction proceeds through in situ formation of carboxylic acids that catalyze the hydration process [15]. At temperatures below 100°C, yields approaching 98% can be achieved for the formation of 1,5-pentanediol precursors through this methodology [15].

Table 2: Hydrogenation Reaction Parameters

SubstrateCatalystPressure (atm)Temperature (°C)Yield (%)Selectivity (%)Reference
3,4-Dihydro-2H-pyranRaney Ni12588>95 [24]
DihydropyranH₂PtCl₆1508290 [38]
DihydropyranRu/TiO₂18095>98 [45]

The use of platinum and ruthenium catalysts has shown particular promise for stereoselective hydrogenation reactions [21] [38]. These catalysts provide excellent control over the stereochemical outcome of the reduction while maintaining high activity and selectivity [21]. The choice of catalyst significantly influences both the reaction rate and the stereoselectivity of the hydrogenation process [38].

Novel Synthetic Routes

Recent advances in synthetic methodology have led to the development of innovative approaches for tetrahydropyran synthesis that offer improved efficiency, selectivity, and environmental compatibility [33] [36]. These novel routes frequently employ organocatalytic systems and continuous flow chemistry to achieve superior synthetic outcomes [20] [33].

Organocatalytic Asymmetric Synthesis

Organocatalytic asymmetric synthesis has revolutionized the preparation of chiral tetrahydropyran derivatives through the use of small organic molecules as catalysts [33] [36]. The development of hydrogen bonding organocatalysts has enabled highly enantioselective synthesis of functionalized tetrahydropyranols through domino Michael-hemiacetalization sequences [33]. These reactions proceed with excellent diastereoselectivity and enantioselectivity when employing appropriately designed catalyst systems [33].

Square amide-derived organocatalysts have demonstrated exceptional performance in the asymmetric synthesis of polyfunctionalized dihydro- and tetrahydropyrans [33]. The reaction between α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds catalyzed by these systems provides tetrahydropyran derivatives in good yields with moderate to excellent stereoselectivity [33]. Enantioselectivities ranging from 71% to 99% enantiomeric excess have been achieved using optimized reaction conditions [33].

Table 3: Organocatalytic Reaction Performance

Catalyst TypeSubstrate CombinationYield (%)Diastereoselectivity (% de)Enantioselectivity (% ee)Reference
Square amideNitroalkene/Dicarbonyl59-9126-9871-99 [33]
ThioureaAldehyde/Nucleophile65-8560-9080-95 [36]
SquaramideMichael acceptor/Donor70-9270-9585-98 [36]

The mechanism of organocatalytic tetrahydropyran formation involves multiple activation modes including hydrogen bonding and Brønsted acid catalysis [36]. These catalysts activate both the electrophilic and nucleophilic components of the reaction through simultaneous binding interactions [36]. The stereochemical outcome is controlled by the specific geometry of the catalyst-substrate complex during the cyclization step [36].

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of tetrahydropyran derivatives, offering advantages in terms of reaction control, safety, and scalability [19] [20]. Continuous flow conditions enable precise control over reaction parameters including temperature, residence time, and mixing efficiency [20]. These advantages are particularly important for reactions involving unstable intermediates or requiring high temperatures [19].

The synthesis of tetrahydropyran intermediates under continuous flow conditions has been successfully demonstrated for the preparation of complex polyether natural products [19]. An efficient flow method for successive methylation and diisobutylaluminum hydride reduction of ketoesters provides key tetrahydropyran intermediates in high yield [19]. This methodology enables large-scale synthesis at room temperature with improved safety profiles compared to batch processes [19].

Table 4: Flow Chemistry Reaction Conditions

Reaction TypeFlow Rate (mL/min)Temperature (°C)Residence Time (min)Yield (%)Reference
Prins cyclization0.5801578 [20]
Methylation/Reduction1.0253085 [19]
Oxa-Prins cyclization0.8601282 [20]

Aza-silyl-Prins and oxa-Prins cyclization reactions have been successfully implemented in continuous flow systems for the synthesis of tetrahydropyridines and pyran derivatives [20]. These reactions benefit from the enhanced heat and mass transfer characteristics of flow reactors [20]. The use of pyridine-carboxaldehydes in aza-silyl-Prins reactions under flow conditions leads to either symmetrical triarylmethanes or bicyclic compounds depending on the specific reaction conditions employed [20].

Reaction Mechanism Elucidation

Understanding the mechanistic pathways involved in tetrahydropyran formation is crucial for optimizing synthetic methodologies and achieving precise stereochemical control [25] [27]. The mechanisms underlying both acid-catalyzed cyclization and stereoselective synthesis have been extensively studied using computational and experimental approaches [23] [27].

Acid-Catalyzed Ring Formation Pathways

Acid-catalyzed ring formation represents the most common mechanistic pathway for tetrahydropyran synthesis [25] [27]. The process typically involves protonation of a leaving group or activation of a carbonyl functionality, followed by intramolecular nucleophilic attack to form the six-membered ring [25]. Brønsted acids such as p-toluenesulfonic acid and trifluoroacetic acid are commonly employed for these transformations [27] [28].

The Prins cyclization mechanism involves the formation of an oxocarbenium ion intermediate through the reaction of homoallylic alcohols with aldehydes under acidic conditions [17] [27]. This intermediate undergoes cyclization to form the tetrahydropyran ring with concomitant formation of a new carbon-carbon bond [17]. The stereochemical outcome of the reaction is controlled by the preferred chair-like transition state geometry [18] [27].

Table 5: Acid Catalyst Performance in Ring Formation

Acid CatalystSubstrate TypeReaction ConditionsYield (%)SelectivityReference
p-TsOHHomoallylic alcoholReflux, 1h85-92>20:1 [40]
TFAAldehyde/Alcohol0°C, 30min72-888:1 [32]
TMSOTfSilyl derivative-78°C, 2h65-85>10:1 [18]

Density functional theory calculations have provided detailed insights into the energetics and transition state geometries of acid-catalyzed cyclization reactions [27]. These studies reveal that the coordination of Lewis acids to Brønsted acids results in significant enhancement of the latter's acidity [27]. The synergistic effects between Lewis and Brønsted acids can be exploited to achieve more efficient cyclization reactions under milder conditions [27].

Stereochemical Control in Synthesis

Stereochemical control in tetrahydropyran synthesis is achieved through careful selection of reaction conditions, catalyst systems, and substrate design [21] [26]. The preferred conformations of reaction intermediates dictate the stereochemical outcome of cyclization reactions [26]. Chair-like transition states generally favor the formation of specific diastereomeric products based on minimization of steric interactions [21].

The intramolecular oxa-Michael reaction provides excellent stereochemical control for the synthesis of 2,6-substituted tetrahydropyrans [29] [32]. Under kinetic conditions, this reaction typically produces 2,6-trans-substituted products, while thermodynamic conditions favor 2,6-cis-substituted isomers [32]. The stereochemical preference can be rationalized through analysis of the transition state geometries and relative energies [29].

Table 6: Stereoselectivity in Tetrahydropyran Formation

Reaction TypeConditionsTemperature (°C)Major Product RatioSelectivity (%)Reference
Oxa-MichaelKinetic252,6-trans85-95 [32]
Oxa-MichaelThermodynamic802,6-cis80-90 [32]
Prins cyclizationLewis acid-78cis>90 [18]
Silyl-PrinsTMSOTf0Chair product85-95 [18]

The role of the Thorpe-Ingold effect in promoting intramolecular cyclization has been demonstrated through the use of gem-disubstituted substrates [32] [40]. The presence of substituents at the tethering chain enhances the rate of cyclization and improves the stereoselectivity of ring formation [40]. This effect is particularly pronounced in the formation of tetrahydropyran rings where conformational constraints play a crucial role in determining the reaction outcome [32].

XLogP3

0.9

Other CAS

54004-46-5

Wikipedia

Tetrahydro-2,5-dimethyl-2H-pyranmethanol

Dates

Modify: 2024-02-18

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